molecular formula C11H10N2O5 B4562277 2-(acetylamino)-3-(3-nitrophenyl)acrylic acid

2-(acetylamino)-3-(3-nitrophenyl)acrylic acid

Cat. No.: B4562277
M. Wt: 250.21 g/mol
InChI Key: PABMJKZMUOMZOR-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(acetylamino)-3-(3-nitrophenyl)acrylic acid is a useful research compound. Its molecular formula is C11H10N2O5 and its molecular weight is 250.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 250.05897142 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecularly Imprinted Polymers

Synthesis of Molecularly Imprinted Polymers for Amino Acid Derivates : Research demonstrates the use of 2-(acetylamino)-3-(3-nitrophenyl)acrylic acid derivatives in the synthesis of molecularly imprinted polymers (MIPs), specifically targeting amino acid derivatives for enhanced selectivity and binding properties. This study highlights the role of functional monomers in the efficiency of the molecular imprinting process, indicating the potential of these polymers in selective recognition and separation processes (Scorrano et al., 2011).

Glycopolymer Synthesis

Chemo-Enzymatic Synthesis of Glycopolymers : Another study explores the synthesis of a polyacrylamide derivative incorporating N-acetyllactosamine moieties, mimicking oligosaccharide structures found in glycoproteins. This derivative is synthesized through a chemo-enzymatic process involving acryloyl chloride or acrylic acid, showcasing the compound's utility in creating biomimetic materials for biological and medical applications (Kobayashi et al., 1994).

Antimicrobial Studies

Synthesis of Antimicrobials : Research into 3-(5-nitro-2-thienyl) acrylic acid derivatives, closely related to this compound, demonstrates their potential in synthesizing new antimicrobials. This work underscores the compound's relevance in developing novel antibacterial agents, providing insights into its applicability in medicinal chemistry (Kimura et al., 1962).

Polymer Science and Material Chemistry

Polymer Synthesis and Characterization : The utility of acrylamide and acrylic acid derivatives in polymer science is further highlighted by studies on the synthesis and characterization of polymers and their metal complexes. These investigations reveal the versatility of such compounds in forming materials with specific properties, including thermal stability and molecular weight control, for various industrial and research applications (Nanjundan et al., 2004).

Organic Synthesis and Medicinal Chemistry

Protecting Group in Organic Synthesis : The (2-nitrophenyl)acetyl group, related to this compound, is utilized as a protecting group for hydroxyl functions in organic synthesis, demonstrating its importance in the synthesis of complex organic molecules. This application is crucial for the development of new pharmaceuticals and chemicals, showcasing the compound's role in facilitating intricate synthetic pathways (Daragics & Fügedi, 2010).

Properties

IUPAC Name

(E)-2-acetamido-3-(3-nitrophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c1-7(14)12-10(11(15)16)6-8-3-2-4-9(5-8)13(17)18/h2-6H,1H3,(H,12,14)(H,15,16)/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABMJKZMUOMZOR-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.